molecular formula C12H14BrNO4 B14008906 2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid

2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid

Cat. No.: B14008906
M. Wt: 316.15 g/mol
InChI Key: FQRCZSAKWFPCPE-UHFFFAOYSA-N
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Description

2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of biochemical pathways, and alteration of cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

2-amino-4-[(4-bromophenyl)methyl]pentanedioic acid

InChI

InChI=1S/C12H14BrNO4/c13-9-3-1-7(2-4-9)5-8(11(15)16)6-10(14)12(17)18/h1-4,8,10H,5-6,14H2,(H,15,16)(H,17,18)

InChI Key

FQRCZSAKWFPCPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br

Origin of Product

United States

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